(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 2-chloro-1-methyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-substituted indole ring may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-methyl-1H-indole-3-carbaldehyde
- 2-chloro-1-methyl-1H-indole-3-acetic acid
- 2-chloro-1-methyl-1H-indole-3-ethanol
Uniqueness
(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine is unique due to the presence of both a chloro-substituted indole ring and a hydroxylamine functional group. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds. The hydroxylamine group, in particular, allows for the formation of reactive intermediates that can interact with various biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
(NE)-N-[(2-chloro-1-methylindol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-13-9-5-3-2-4-7(9)8(6-12-14)10(13)11/h2-6,14H,1H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXQXABXBQGGT-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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